molecular formula C18H18Cl2Pd2 B8015019 chloropalladium(1+);[(E)-prop-1-enyl]benzene

chloropalladium(1+);[(E)-prop-1-enyl]benzene

Cat. No.: B8015019
M. Wt: 518.1 g/mol
InChI Key: PHDNDSSMEIRHSI-LVDNZMOCSA-L
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Description

chloropalladium(1+);[(E)-prop-1-enyl]benzene is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloropalladium(1+);[(E)-prop-1-enyl]benzene involves specific reaction conditions and reagents. One common method includes the use of advanced tandem mass spectrometry techniques to identify and characterize the compound . The preparation process often requires precise control of temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

chloropalladium(1+);[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

chloropalladium(1+);[(E)-prop-1-enyl]benzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of chloropalladium(1+);[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, triggering a series of biochemical reactions. These interactions can influence various cellular processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to chloropalladium(1+);[(E)-prop-1-enyl]benzene include those with comparable chemical structures and properties. Examples include:

Uniqueness

This compound stands out due to its unique combination of properties and potential applications. Its specific chemical structure allows it to participate in a variety of reactions and interact with different molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

chloropalladium(1+);[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2/b2*6-2+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNDSSMEIRHSI-LVDNZMOCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=CC1=CC=CC=C1.[CH2-]C=CC1=CC=CC=C1.Cl[Pd+].Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH2-]/C=C/C1=CC=CC=C1.[CH2-]/C=C/C1=CC=CC=C1.Cl[Pd+].Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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